molecular formula C24H26O10 B11155773 3,5-Bis(acetyloxy)-2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-3-YL}oxy)oxan-4-YL acetate

3,5-Bis(acetyloxy)-2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-3-YL}oxy)oxan-4-YL acetate

Cat. No.: B11155773
M. Wt: 474.5 g/mol
InChI Key: USDKAEDZRADIIA-GBAAUQCPSA-N
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Description

3,5-Bis(acetyloxy)-2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-3-YL}oxy)oxan-4-YL acetate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen ring system fused with an oxane ring and multiple acetate groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(acetyloxy)-2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-3-YL}oxy)oxan-4-YL acetate typically involves multiple steps:

    Formation of the Chromen Ring: The chromen ring can be synthesized through a cyclization reaction involving a suitable precursor such as a phenol derivative and an aldehyde under acidic conditions.

    Oxane Ring Formation: The oxane ring is introduced through a glycosylation reaction, where a sugar derivative reacts with the chromen ring in the presence of a catalyst.

    Acetylation: The final step involves the acetylation of hydroxyl groups using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(acetyloxy)-2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-3-YL}oxy)oxan-4-YL acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetate groups, where nucleophiles such as amines or thiols replace the acetate groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amine or thiol derivatives.

Scientific Research Applications

3,5-Bis(acetyloxy)-2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-3-YL}oxy)oxan-4-YL acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3,5-Bis(acetyloxy)-2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-3-YL}oxy)oxan-4-YL acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a chromen ring, an oxane ring, and multiple acetate groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C24H26O10

Molecular Weight

474.5 g/mol

IUPAC Name

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]oxan-3-yl] acetate

InChI

InChI=1S/C24H26O10/c1-12(25)30-20-11-29-24(22(32-14(3)27)21(20)31-13(2)26)33-15-8-9-17-16-6-4-5-7-18(16)23(28)34-19(17)10-15/h8-10,20-22,24H,4-7,11H2,1-3H3/t20-,21+,22-,24+/m1/s1

InChI Key

USDKAEDZRADIIA-GBAAUQCPSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3

Origin of Product

United States

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